

# Best practices for handling and storing ST 1535

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## Compound of Interest

Compound Name: ST 1535

Cat. No.: B1682632

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## Technical Support Center: ST 1535

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling and storage of **ST 1535**, a preferential A2A adenosine receptor antagonist. This information is intended for researchers, scientists, and drug development professionals.

## Best Practices for Handling and Storing ST 1535

Proper handling and storage of **ST 1535** are crucial for maintaining its stability and ensuring reliable experimental outcomes.

Physicochemical Properties and Storage Recommendations

Property	Value	Source
Chemical Name	2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine	[1]
CAS Number	496955-42-1	[1]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> N <sub>8</sub>	[1]
Molecular Weight	272.3 g/mol	[1]
Appearance	A solid	[1]
Purity	≥98%	[1]
Long-term Storage	-20°C	[1]
Stability	≥ 4 years at -20°C	[1]
Shipping	Room temperature (in continental US)	[1]

### Stock Solution Preparation and Storage

- Solvents: **ST 1535** is soluble in DMSO (50 mg/mL), DMF (5 mg/mL), and a 1:9 mixture of DMSO:PBS (pH 7.2) (0.1 mg/mL).[1][2] For in vivo studies, a common vehicle is a mixture of 15% DMSO, 15% Cremophor®-EL, and 60% 0.9% NaCl.
- Preparation: For a 10 mM stock solution in DMSO, add 3.672 mL of DMSO to 10 mg of **ST 1535**. [2] Use of ultrasonic treatment may be necessary to fully dissolve the compound.[2] It is important to use newly opened, anhydrous DMSO as it is hygroscopic and the water content can affect solubility.[2]
- Storage of Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[2] Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[2]

### General Handling Precautions

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling **ST 1535**.

- Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
- Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, wash the affected area thoroughly with water.
- Warning: **ST 1535** is for research use only and is not for human or veterinary use.<sup>[1]</sup>

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **ST 1535**?

A1: **ST 1535** is a potent and selective antagonist of the adenosine A2A receptor.<sup>[1]</sup> It competitively blocks the binding of adenosine to this receptor, thereby inhibiting the downstream signaling cascade that involves the production of cyclic AMP (cAMP).<sup>[3]</sup> The A2A receptor is highly expressed in the basal ganglia, a brain region critical for motor control, where it forms heteromers with the dopamine D2 receptor. By blocking the A2A receptor, **ST 1535** can potentiate dopamine D2 receptor signaling, which is beneficial in conditions like Parkinson's disease where dopaminergic signaling is impaired.

Q2: What are the primary research applications for **ST 1535**?

A2: **ST 1535** is primarily investigated for its therapeutic potential in Parkinson's disease.<sup>[3]</sup> Research has shown that it can reduce motor deficits and potentiate the effects of L-DOPA in animal models of the disease.<sup>[4]</sup> It has also been studied for its neuroprotective effects.<sup>[5]</sup>

Q3: Is **ST 1535** selective for the A2A adenosine receptor?

A3: **ST 1535** is a preferential A2A adenosine receptor antagonist.<sup>[3]</sup> It exhibits higher affinity for the A2A receptor ( $K_i = 2.3$  nM) compared to the A1 receptor ( $K_i = 107$  nM).<sup>[1]</sup> Its IC<sub>50</sub> value for inhibiting agonist-induced cAMP production in cells expressing human A2A receptors is 353 nM, while for the A1 receptor it is 510 nM.<sup>[3]</sup>

## Troubleshooting Guide

Issue 1: Poor solubility of **ST 1535** in aqueous buffers.

- Possible Cause: **ST 1535** has low aqueous solubility.

- Solution:
  - Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. [\[2\]](#)
  - For your final working solution, ensure the final concentration of the organic solvent is low (typically <0.5% for in vitro assays) to avoid solvent-induced artifacts.
  - For in vivo preparations, use a vehicle containing co-solvents and surfactants, such as the DMSO, Cremophor®-EL, and saline mixture mentioned in the handling section.

Issue 2: Inconsistent or irreproducible results in cell-based assays.

- Possible Cause 1: Degradation of **ST 1535**.
- Solution:
  - Ensure the solid compound and stock solutions are stored correctly at -20°C or -80°C and protected from light. [\[2\]](#)[\[6\]](#)
  - Prepare fresh dilutions from a stable stock solution for each experiment and avoid repeated freeze-thaw cycles by aliquoting the stock. [\[2\]](#)
- Possible Cause 2: Variability in cell culture conditions.
- Solution:
  - Standardize cell culture protocols, including cell passage number, confluency, and media components.
  - Regularly test for mycoplasma contamination, which can alter cellular responses.

Issue 3: High background or off-target effects observed.

- Possible Cause: The concentration of **ST 1535** used is too high, leading to non-specific effects.
- Solution:

- Perform a dose-response experiment to determine the optimal concentration range for your specific assay and cell line.
- Use the lowest effective concentration to minimize the risk of off-target effects.
- Include appropriate controls, such as a vehicle-only control and a positive control (another known A2A antagonist), to help interpret the results.[\[7\]](#)

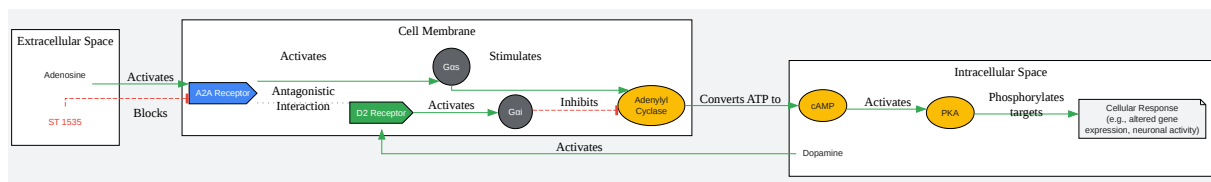
## Experimental Protocols

### Summary of In Vivo Experimental Methodologies

Parameter	Method	Source
Animal Models	Mice (CD1, C57BL/6J), Rats (Sprague Dawley), Marmosets	<a href="#">[2]</a> <a href="#">[4]</a>
Administration Routes	Oral (p.o.), Intraperitoneal (i.p.)	<a href="#">[2]</a>
Dosage Range	1.25 - 40 mg/kg	<a href="#">[3]</a> <a href="#">[4]</a>
Vehicle for Oral/IP	15% DMSO, 15% Cremophor®-EL, 60% 0.9% NaCl	

## Visualizations

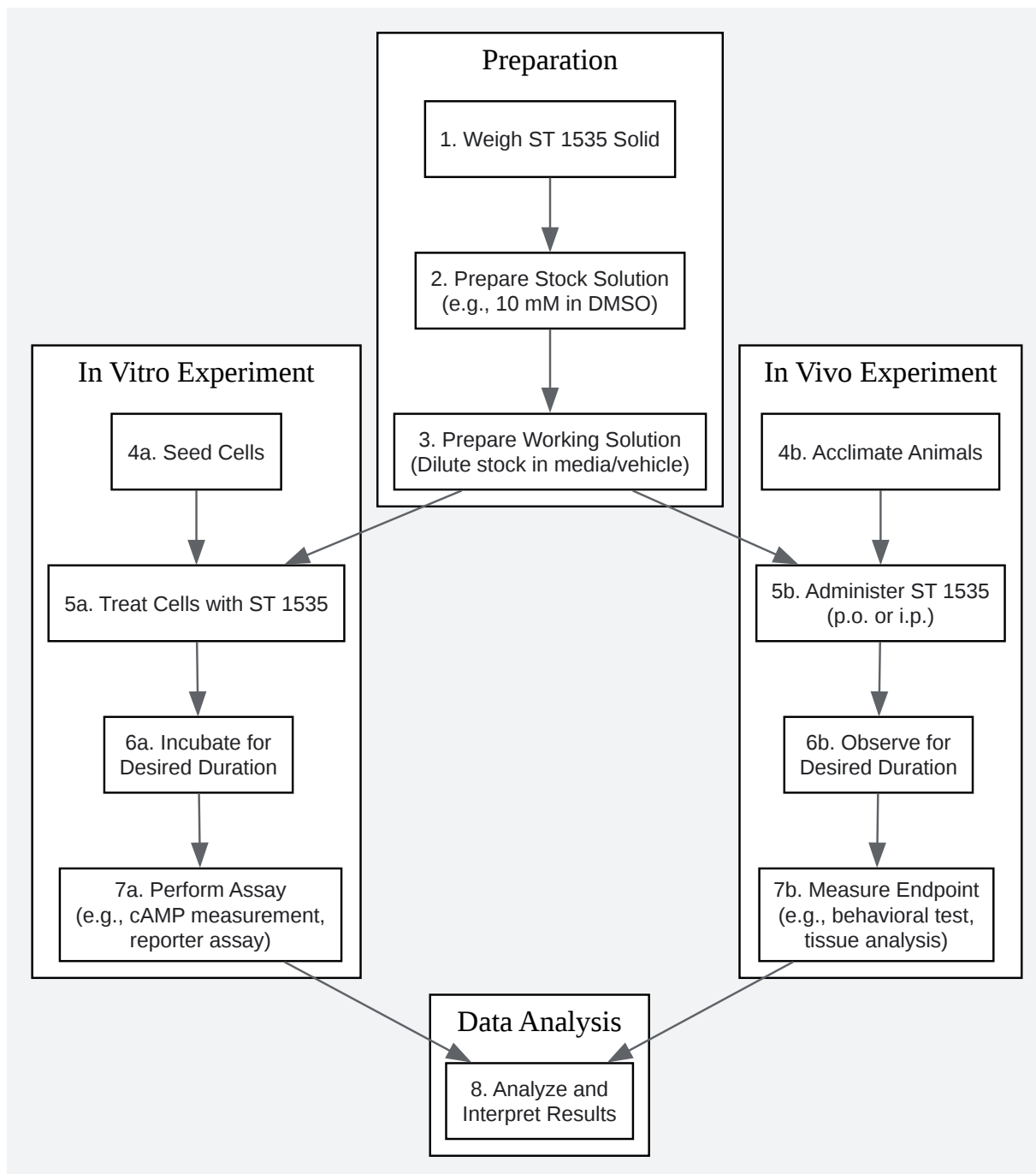
### Signaling Pathways



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Caption: A2A Adenosine Receptor Signaling Pathway and the inhibitory action of **ST 1535**.

Experimental Workflow



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